Ylangenyl acetate Ylangenyl acetate Ylangenyl acetate is a natural product found in Wunderlichia mirabilis with data available.
Brand Name: Vulcanchem
CAS No.: 90039-63-7
VCID: VC21240105
InChI: InChI=1S/C17H26O2/c1-10(2)13-7-8-17(4)14-6-5-12(9-19-11(3)18)16(17)15(13)14/h5,10,13-16H,6-9H2,1-4H3
SMILES: CC(C)C1CCC2(C3C1C2C(=CC3)COC(=O)C)C
Molecular Formula: C17H26O2
Molecular Weight: 262.4 g/mol

Ylangenyl acetate

CAS No.: 90039-63-7

Cat. No.: VC21240105

Molecular Formula: C17H26O2

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

Ylangenyl acetate - 90039-63-7

Specification

CAS No. 90039-63-7
Molecular Formula C17H26O2
Molecular Weight 262.4 g/mol
IUPAC Name (1-methyl-8-propan-2-yl-3-tricyclo[4.4.0.02,7]dec-3-enyl)methyl acetate
Standard InChI InChI=1S/C17H26O2/c1-10(2)13-7-8-17(4)14-6-5-12(9-19-11(3)18)16(17)15(13)14/h5,10,13-16H,6-9H2,1-4H3
Standard InChI Key OBDVJFXOTPVHBB-UHFFFAOYSA-N
SMILES CC(C)C1CCC2(C3C1C2C(=CC3)COC(=O)C)C
Canonical SMILES CC(C)C1CCC2(C3C1C2C(=CC3)COC(=O)C)C
Appearance Oil

Introduction

Chemical Identity and Structure

Molecular Characteristics

Ylangenyl acetate possesses a molecular formula of C17H26O2 with a molecular weight of 262.39 g/mol . The IUPAC name of this compound is (1-methyl-8-propan-2-yl-3-tricyclo[4.4.0.02,7]dec-3-enyl)methyl acetate. The structure consists of a ylangene backbone with an acetate functional group, which contributes to its distinctive chemical properties and biological activities.

The canonical SMILES notation for ylangenyl acetate is CC(C)C1CCC2(C3C1C2C(=CC3)COC(=O)C)C, which provides a standardized way to represent its molecular structure in a linear format .

Physical Properties

Ylangenyl acetate exists as an oil at room temperature . Commercial preparations typically maintain a purity of greater than 98% . For optimal storage and stability, the compound should be kept in sealed containers under cool and dry conditions . To enhance solubility for laboratory applications, warming the compound to approximately 37°C with ultrasonic agitation is recommended .

Natural Sources and Extraction

Botanical Origin

The primary natural source of ylangenyl acetate is the ylang-ylang flower (Cananga odorata). This tropical tree is native to several regions in Southeast Asia and produces fragrant flowers that have been used traditionally in perfumery. The compound is part of the complex mixture of volatile compounds that contribute to the characteristic sweet, floral aroma of ylang-ylang essential oil.

Extraction and Isolation

Industrial extraction of ylangenyl acetate involves steam distillation of ylang-ylang flowers to obtain the essential oil. This is followed by fractional distillation to isolate ylangenol, which can then be converted to ylangenyl acetate through chemical modification. These processes require careful temperature control and purification techniques to ensure high-quality yield of the target compound.

Synthesis and Production Methods

Laboratory Synthesis

Ylangenyl acetate can be synthesized through the esterification of ylangenol with acetic acid. This reaction typically employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the conversion. The general reaction proceeds under reflux conditions to ensure complete conversion of the alcohol (ylangenol) to the ester (ylangenyl acetate).

The basic reaction can be represented as:

Ylangenol + Acetic acid → Ylangenyl acetate + Water

Industrial Production

Industrial production of ylangenyl acetate follows similar principles to laboratory synthesis but on a larger scale. The process begins with the extraction of ylangenol from ylang-ylang essential oil, followed by esterification with acetic acid in the presence of an acid catalyst. This approach leverages natural sources while employing chemical modification to create the desired compound with optimal efficiency and purity.

Chemical Reactivity

Oxidation Reactions

Ylangenyl acetate undergoes oxidation reactions to form various oxidized derivatives. Common oxidizing agents employed in these transformations include potassium permanganate and chromium trioxide in acidic medium. These reactions typically target the alkene functionality or other susceptible sites in the molecule, introducing oxygen-containing groups such as hydroxyl, carbonyl, or carboxyl moieties.

Reduction Reactions

Reduction of ylangenyl acetate primarily yields ylangenol through cleavage of the ester bond. This transformation is typically accomplished using reducing agents such as lithium aluminum hydride in anhydrous ether or sodium borohydride. The reaction selectively targets the ester functionality while preserving other structural features of the molecule.

Substitution Reactions

Ylangenyl acetate participates in nucleophilic substitution reactions where the acetate group can be replaced by other nucleophiles such as hydroxide ions or amines. These reactions are typically conducted in appropriate organic solvents and may require heating or catalysis to proceed efficiently. The products of such substitutions depend on the specific nucleophile employed and the reaction conditions.

Biological Activities

Anti-inflammatory Effects

Ylangenyl acetate exhibits anti-inflammatory potential, as evidenced by studies on related sesquiterpenes . Research on new sesquiterpenes, including ylangenyl acetate, isolated from the fruits of Schisandra chinensis has demonstrated anti-inflammatory properties . The anti-inflammatory mechanism likely involves inhibition of the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators .

Among structurally related compounds (β-chamigrenal, β-chamigrenic acid, α-ylangenol, and α-ylangenyl acetate), β-chamigrenal showed the most significant suppression of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production in RAW 264.7 macrophages (47.21 ± 4.54% and 51.61 ± 3.95% at 50 μM, respectively) . This comparative analysis highlights the importance of specific structural features in determining biological activity.

Antioxidant Activity

Ylangenyl acetate demonstrates antioxidant capacity, contributing to its potential therapeutic applications . The antioxidant mechanism likely involves neutralization of reactive oxygen species (ROS) and potential upregulation of endogenous antioxidant enzymes . This activity may be beneficial in preventing oxidative stress-related diseases, as oxidative stress is implicated in various pathological conditions including inflammation, cancer, and neurodegenerative disorders.

ActivityMechanismPotential ApplicationsReferences
AntimicrobialDisruption of bacterial cell membranes; Inhibition of enzymatic activitiesTreatment of bacterial infections; Preservative in cosmetics
Anti-inflammatoryInhibition of NF-kB signaling pathway; Reduction of inflammatory mediatorsManagement of inflammatory conditions; Potential anti-inflammatory agent
AntioxidantNeutralization of reactive oxygen species; Upregulation of endogenous antioxidant enzymesPrevention of oxidative stress-related diseases; Anti-aging applications

Research Applications

Pharmaceutical Research

Ylangenyl acetate is being studied for various potential therapeutic applications based on its biological activities . Its antimicrobial properties could lead to development of new antimicrobial agents, while its anti-inflammatory and antioxidant effects suggest potential applications in managing inflammatory conditions and oxidative stress-related disorders . Additionally, research is exploring its use in aromatherapy for stress relief and relaxation.

Fragrance Industry Applications

Due to its pleasant floral aroma, ylangenyl acetate is widely utilized in the fragrance industry. It serves as an important component in the formulation of perfumes and cosmetics, contributing distinctive olfactory notes. The natural origin of this compound also aligns with growing consumer preference for natural ingredients in personal care products.

Structure-Activity Relationship Studies

Comparative analysis of ylangenyl acetate with related compounds provides insights into structure-activity relationships. Related compounds include α-ylangenyl acetate, β-chamigrenal, β-chamigrenic acid, and α-ylangenol . These compounds share structural similarities but differ in specific functional groups, resulting in variations in their biological activities.

Table 2: Comparative Analysis of Ylangenyl Acetate and Related Compounds

CompoundStructural CharacteristicsNotable Biological ActivitiesReferences
Ylangenyl acetateYlangene backbone with acetate groupAntimicrobial, anti-inflammatory, antioxidant
α-YlangenolLacks acetate group, has hydroxyl groupAnti-inflammatory potential
β-ChamigrenalDifferent core structure, contains aldehyde groupPotent anti-inflammatory activity (47.21 ± 4.54% NO inhibition at 50 μM)
β-Chamigrenic acidDifferent core structure, contains carboxylic acid groupAnti-inflammatory potential

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